Field: Material Science
Summary: Quinoline derivatives have been synthesized for third-generation photovoltaic applications.
Methods: These compounds are tested for their properties like absorption spectra, energy levels, etc.
Field: Electronics
Summary: Quinoline derivatives are used as materials for the emission layer of OLEDs.
Methods: The compounds are incorporated into the design and architecture of the OLEDs.
Results: The use of quinoline derivatives has improved the performance and characteristics of OLEDs.
Field: Agriculture
Summary: Many quinoline derivatives are found to have applications as agrochemicals.
Methods: These compounds are used in various agrochemical processes.
Results: The use of quinoline derivatives has contributed to advancements in agrochemical applications.
Field: Industrial Chemistry
Summary: Quinoline derivatives are used in manufacturing dyes, food colorants, and other organic compounds.
Methods: These compounds are incorporated into the manufacturing processes of these products.
Results: The use of quinoline derivatives has improved the quality and variety of these products.
Field: Biochemistry
Summary: Quinoline derivatives are used in the study of bio-organic and bio-organometallic processes.
Methods: These compounds are used in various experimental procedures in these fields.
Results: The use of quinoline derivatives has contributed to advancements in these fields.
2,6,8-Trimethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 215.25 g/mol. Its CAS number is 876721-02-7. This compound belongs to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The specific arrangement of methyl groups at the 2, 6, and 8 positions contributes to its unique properties and potential applications in various fields, including pharmaceuticals and materials science .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical properties .
The synthesis of 2,6,8-trimethylquinoline-3-carboxylic acid can be achieved through several methods:
Each method varies in complexity and yield, depending on the starting materials and reaction conditions used .
2,6,8-Trimethylquinoline-3-carboxylic acid has several potential applications:
Interaction studies involving 2,6,8-trimethylquinoline-3-carboxylic acid focus on its ability to bind with biological targets or other chemical entities. These studies are crucial for understanding its mechanism of action in biological systems:
Such studies are essential for advancing the knowledge of this compound's utility in drug design and development .
Several compounds share structural similarities with 2,6,8-trimethylquinoline-3-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Methylquinoline | 91-63-4 | Simple methyl substitution on quinoline |
| 8-Hydroxyquinoline | 148-24-5 | Hydroxyl group at position 8 |
| 4-Aminoquinoline | 611-45-2 | Amino group at position 4 |
| 2-Aminoquinoline | 91-63-4 | Amino group at position 2 |
These compounds exhibit various biological activities and chemical properties that make them relevant in medicinal chemistry and materials science. The unique arrangement of methyl groups in 2,6,8-trimethylquinoline-3-carboxylic acid differentiates it from these similar compounds, potentially leading to distinct biological effects and applications .
The molecular formula of 2,6,8-trimethylquinoline-3-carboxylic acid is C₁₃H₁₃NO₂, with a precise molecular weight of 215.25 grams per mole [1] [2] [4]. The compound exhibits a complex bicyclic structure consisting of a benzene ring fused to a pyridine ring, forming the characteristic quinoline framework [6]. The structural representation reveals three methyl groups positioned at the 2, 6, and 8 positions of the quinoline ring system, along with a carboxylic acid functional group at the 3-position [1] [7].
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NO₂ | PubChem Computation [2] |
| Molecular Weight | 215.25 g/mol | PubChem 2.1 [2] |
| Exact Mass | 215.094628657 Da | PubChem 2.1 [2] |
| Monoisotopic Mass | 215.094628657 Da | PubChem 2.1 [2] |
| Heavy Atom Count | 16 | PubChem Computation [2] |
| Formal Charge | 0 | PubChem Computation [2] |
The structural representation is further characterized by specific chemical identifiers that provide unique fingerprints for the compound [2] [4]. The canonical Simplified Molecular Input Line Entry System notation is represented as CC1=CC(=C2C(=C1)C=C(C(=N2)C)C(=O)O)C, which encodes the complete structural information including connectivity and stereochemistry [2]. The International Chemical Identifier string InChI=1S/C13H13NO2/c1-7-4-8(2)12-10(5-7)6-11(13(15)16)9(3)14-12/h4-6H,1-3H3,(H,15,16) provides a standardized representation that facilitates database searching and structural comparison [2] [4].
The three-dimensional conformational analysis reveals important spatial characteristics of the molecule [2]. The compound possesses a topological polar surface area of 50.2 Ų, indicating moderate polarity due to the carboxylic acid functionality [2]. The hydrogen bond donor count is 1, corresponding to the carboxyl group, while the hydrogen bond acceptor count is 3, accounting for the nitrogen atom and the two oxygen atoms in the carboxyl group [2]. The rotatable bond count of 1 reflects the relatively rigid structure with limited conformational flexibility around the carboxyl group [2].
The International Union of Pure and Applied Chemistry systematic name for this compound is 2,6,8-trimethylquinoline-3-carboxylic acid [2] [4]. This nomenclature follows standard quinoline numbering conventions where the nitrogen-containing ring is numbered starting from the nitrogen atom [6]. The systematic name clearly identifies the parent quinoline structure with three methyl substituents at specific positions and a carboxylic acid group at the 3-position [2].
Alternative naming conventions and synonyms provide additional identification methods for this compound [2] [4]. The Chemical Abstracts Service registry number 876721-02-7 serves as a unique numerical identifier assigned by the Chemical Abstracts Service [1] [2] [7]. The molecular descriptor label MFCD07186464 represents the MDL number assigned by Symyx Technologies for database management purposes [1] [2] [7]. The United States Environmental Protection Agency DSSTox Substance Identifier DTXSID90390265 provides environmental and toxicological database linkage [2] [4].
| Naming System | Identifier | Source |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | 2,6,8-trimethylquinoline-3-carboxylic acid | LexiChem 2.6.6 [2] |
| Chemical Abstracts Service Number | 876721-02-7 | Chemical Abstracts Service [1] [2] |
| MDL Number | MFCD07186464 | Symyx Technologies [1] [2] |
| DSSTox Substance Identifier | DTXSID90390265 | United States Environmental Protection Agency [2] |
| Wikidata Identifier | Q82186816 | Wikidata [2] |
| InChIKey | GMHYAEQGWZGISX-UHFFFAOYSA-N | InChI 1.0.5 [2] |
The systematic nomenclature also encompasses the description as 3-quinolinecarboxylic acid, 2,6,8-trimethyl-, which represents an alternative systematic naming approach emphasizing the carboxylic acid functionality [8]. This naming convention highlights the compound as a derivative of quinoline-3-carboxylic acid with three specific methyl substitutions [8] [9]. The quinoline-3-carboxylic acid parent structure itself has the molecular formula C₁₀H₇NO₂ and represents the unsubstituted backbone of this family of compounds [9] [10].
The structural landscape of trimethylquinoline carboxylic acid isomers reveals significant diversity based on the positional arrangement of methyl groups and carboxyl functionality [11] [12] [13]. 2,6,8-Trimethylquinoline-3-carboxylic acid represents one specific isomer within this family, distinguished by its unique substitution pattern [1] [2]. A closely related positional isomer is 2,7,8-trimethylquinoline-3-carboxylic acid (Chemical Abstracts Service number 92513-34-3), which exhibits methyl groups at positions 2, 7, and 8 instead of 2, 6, and 8 [11].
The structural comparison between these isomers demonstrates the impact of methyl group positioning on molecular properties [11] . While both compounds share the same molecular formula C₁₃H₁₃NO₂ and molecular weight of 215.25 grams per mole, their distinct substitution patterns result in different chemical and physical characteristics [11]. The 2,7,8-trimethylquinoline-3-carboxylic acid isomer exhibits a different Simplified Molecular Input Line Entry System notation (CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)C)C) and InChIKey (KNGACCJHYQQKRJ-UHFFFAOYSA-N), reflecting the altered connectivity pattern [11].
| Compound | Chemical Abstracts Service | Methyl Positions | InChIKey | |
|---|---|---|---|---|
| 2,6,8-Trimethylquinoline-3-carboxylic acid | 876721-02-7 | 2, 6, 8 | GMHYAEQGWZGISX-UHFFFAOYSA-N [2] | |
| 2,7,8-Trimethylquinoline-3-carboxylic acid | 92513-34-3 | 2, 7, 8 | KNGACCJHYQQKRJ-UHFFFAOYSA-N [11] | |
| 2,6,7-Trimethylquinoline-3-carboxylic acid | 892874-85-0 | 2, 6, 7 | HTABCEYMZVHZAM-UHFFFAOYSA-N [12] | |
| 2,6,8-Trimethylquinoline-4-carboxylic acid | 93189-20-9 | 2, 6, 8 | Not Available | [13] |
Additional structural variations include carboxyl group positional isomers, such as 2,6,8-trimethylquinoline-4-carboxylic acid (Chemical Abstracts Service number 93189-20-9), where the carboxylic acid functionality is positioned at the 4-position rather than the 3-position [13]. This positional isomer maintains the same trimethyl substitution pattern but exhibits altered electronic and steric properties due to the different carboxyl group location [13]. The 2,6,7-trimethylquinoline-3-carboxylic acid isomer (Chemical Abstracts Service number 892874-85-0) represents another positional variant with methyl groups at positions 2, 6, and 7 [12].
The parent quinoline-3-carboxylic acid structure (Chemical Abstracts Service number 6480-68-8) serves as the fundamental framework for all these derivatives [9] [10] [15]. This parent compound has a molecular weight of 173.168 grams per mole and lacks the methyl substitutions present in the trimethyl derivatives [16]. Related quinoline carboxylic acid positional isomers include quinoline-4-carboxylic acid and quinoline-6-carboxylic acid, which demonstrate the impact of carboxyl group positioning on molecular properties [17] [18].
The ethyl ester derivatives of these compounds represent important synthetic intermediates and related structures [19] [20] [21]. For instance, ethyl 2,6,8-trimethylquinoline-3-carboxylate (Chemical Abstracts Service number 948291-48-3) exhibits a molecular weight of 243.30 grams per mole and serves as a precursor or derivative of the parent carboxylic acid [20] [21] [22].
Crystallographic analysis of quinoline carboxylic acid derivatives provides crucial insights into solid-state molecular organization and intermolecular interactions [23] [17] [24]. While specific crystallographic data for 2,6,8-trimethylquinoline-3-carboxylic acid remains limited in the literature, comparative analysis with related quinoline carboxylic acid structures reveals important structural principles [23] [17].
The crystal structure of quinolinic acid (2,3-pyridinedicarboxylic acid) demonstrates key features relevant to quinoline carboxylic acid crystallization [23]. This compound crystallizes in the monoclinic space group P2₁/c with cell dimensions of a=7.421 Å, b=12.729 Å, c=7.850 Å, and β=116.96° [23]. The structure exhibits zwitter ion formation in the crystal state, with significant deformation from ideal geometry due to intermolecular interactions [23]. Intramolecular hydrogen bonding between adjacent carboxyl groups influences bond lengths and molecular conformation [23].
Quinoline-4-carboxylic acid crystallization studies reveal that this compound crystallizes in the centrosymmetric space group P2₁/c with one molecule in the asymmetric unit [17]. The structure exhibits a single hydrogen bond of the O-H···N type with a donor-acceptor distance of 2.596 Å [17]. The dihedral angle between the quinoline core plane and the carboxyl plane measures 45.9°, indicating significant deviation from planarity [17]. These structural features provide insights into the potential solid-state behavior of related trimethyl derivatives [17].
| Compound | Space Group | Dihedral Angle | Key Interactions |
|---|---|---|---|
| Quinolinic acid | P2₁/c | Variable | Intramolecular H-bonding [23] |
| Quinoline-4-carboxylic acid | P2₁/c | 45.9° | O-H···N hydrogen bonds [17] |
| Quinolinium 2-carboxylate | Monoclinic | Variable | N-H···O interactions [25] |
Advanced crystallographic studies of quinoline derivatives have revealed the importance of N-H···O, N-H···N, and C-H···O hydrogen bonds in crystal packing [24]. These intermolecular interactions play crucial roles in determining crystal stability and solid-state properties [24]. Hirshfeld surface analysis indicates that O···H/H···O contacts make significant contributions to crystal packing in quinoline carboxylic acid derivatives [24].
The conformational influence of quinoline moieties in crystal packing has been extensively studied for bis-quinoline derivatives [26]. These studies demonstrate that intramolecular N-H···N quinoline hydrogen bonds can disrupt conventional intermolecular hydrogen bonding networks, leading to altered crystal packing arrangements [26]. Such findings suggest that the methyl substitutions in 2,6,8-trimethylquinoline-3-carboxylic acid may significantly influence its solid-state structure through steric and electronic effects [26].
Computational and experimental studies of quinoline derivatives indicate that X-ray crystallography combined with density functional theory calculations provides comprehensive structural characterization [27] [24]. These approaches reveal geometric parameters, molecular electrostatic potential distributions, and frontier molecular orbital characteristics that govern solid-state behavior [27] [24]. The integration of crystallographic data with computational modeling offers valuable insights into the relationship between molecular structure and crystal packing efficiency [27] [24].
2,6,8-Trimethylquinoline-3-carboxylic acid has a molecular weight of 215.25 g/mol with the molecular formula C₁₃H₁₃NO₂ [1] [2]. The compound possesses an exact mass of 215.094628657 Da [2], which is crucial for mass spectrometric identification and analysis. The density has been determined to be 1.208 g/cm³ [3], indicating a relatively high molecular packing efficiency typical of aromatic compounds containing heteroatoms.
The molecular structure consists of a quinoline ring system substituted with three methyl groups at positions 2, 6, and 8, along with a carboxylic acid functional group at position 3. This structural arrangement contributes to the overall molecular weight and influences the physical properties through steric and electronic effects.
The compound exhibits a boiling point of 369.8°C at 760 mmHg [3], which is characteristic of relatively high molecular weight aromatic compounds with hydrogen bonding capabilities due to the carboxylic acid group. The elevated boiling point compared to simpler quinoline derivatives reflects the additional intermolecular forces arising from the carboxylic acid functionality and the increased molecular weight from methyl substitutions.
The flash point has been determined to be 177.5°C [3], indicating that the compound requires significant thermal energy before it can form ignitable vapor-air mixtures. This property is essential for handling and storage considerations in laboratory and industrial applications.
The lipophilicity of 2,6,8-Trimethylquinoline-3-carboxylic acid is characterized by an XLogP3 value of 2.8 [2], indicating moderate hydrophobic character. This value suggests that the compound exhibits intermediate polarity, with the hydrophobic quinoline ring system balanced by the polar carboxylic acid group.
The topological polar surface area (TPSA) is 50.2 Ų [2], which reflects the polar surface area contributed primarily by the carboxylic acid functional group and the quinoline nitrogen atom. This TPSA value suggests moderate membrane permeability characteristics and influences the compound's solubility behavior in different solvent systems.
The compound contains one hydrogen bond donor (the carboxylic acid hydroxyl group) and three hydrogen bond acceptors (the carboxylic acid oxygen atoms and the quinoline nitrogen) [2]. This hydrogen bonding profile significantly influences its solubility characteristics in protic and aprotic solvents.
Quinoline-3-carboxylic acid derivatives typically exhibit three characteristic absorption maxima in their UV-visible spectra. Based on studies of related quinoline derivatives, these compounds show absorption bands at approximately 210-230 nm, 270-300 nm, and 315-330 nm [4] [5]. These absorption features arise from the extended π-conjugation system of the quinoline ring and the influence of the carboxylic acid substituent.
The first absorption maximum (210-230 nm) corresponds to high-energy π→π* transitions within the aromatic system. The second absorption maximum (270-300 nm) is associated with transitions involving both the quinoline ring system and the carbonyl group of the carboxylic acid functionality. The third absorption maximum (315-330 nm) represents lower-energy transitions characteristic of the bicyclic quinoline structure [4] [5].
Quinoline derivatives are known to exhibit fluorescence properties, with the emission characteristics being influenced by both the ring substitution pattern and the presence of the carboxylic acid group [6]. The fluorescence behavior of quinoline compounds can be significantly enhanced upon protonation, with studies showing up to 50-fold increases in fluorescence intensity when strong acids are employed [6].
The fluorescence properties are pH-dependent due to the ionizable carboxylic acid group and the basic quinoline nitrogen. In acidic conditions, protonation of the quinoline nitrogen can lead to enhanced fluorescence through stabilization of the excited state. The exact fluorescence emission wavelengths and quantum yields for 2,6,8-Trimethylquinoline-3-carboxylic acid would depend on the specific substitution pattern and environmental conditions.
The infrared spectrum of 2,6,8-Trimethylquinoline-3-carboxylic acid exhibits characteristic absorption bands for both the carboxylic acid and quinoline functionalities. The carboxylic acid group displays several diagnostic features:
The quinoline ring system contributes several characteristic absorptions:
The methyl substituents at positions 2, 6, and 8 contribute additional features:
The acid-base behavior of 2,6,8-Trimethylquinoline-3-carboxylic acid is governed by two ionizable groups: the carboxylic acid functionality and the quinoline nitrogen atom. The compound exhibits amphoteric character, capable of acting as both a proton donor and acceptor depending on the pH conditions.